Acid brown 97

描述

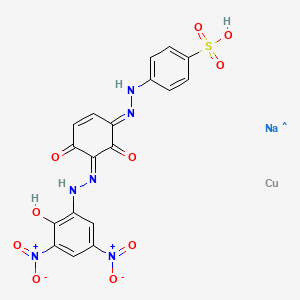

Acid Brown 97 is a synthetic azo dye, known for its reddish-brown color. It is primarily used in the textile industry for dyeing wool, silk, and nylon. The compound is also utilized in the leather industry and for coloring paper. Its chemical structure includes a copper complex, which contributes to its stability and vibrant color.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Acid Brown 97 involves the diazotization of 2,4-dihydroxy-3-nitrobenzene followed by coupling with 2-hydroxy-3,5-dinitrophenyl diazonium salt. The reaction is typically carried out in an acidic medium, often using sulfuric acid as the catalyst. The resulting product is then complexed with copper to form the final dye.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of temperature and pH to ensure high yield and purity. The final product is usually purified through crystallization and filtration to remove any impurities.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents like potassium permanganate. This reaction can lead to the breakdown of the azo bond, resulting in the formation of smaller aromatic compounds.

Reduction: The compound can also be reduced, typically using reducing agents like sodium dithionite. This reaction cleaves the azo bond, producing amines.

Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another. For example, the hydroxyl groups can be substituted with halogens in the presence of halogenating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium dithionite in alkaline medium.

Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed:

Oxidation: Smaller aromatic compounds.

Reduction: Amines.

Substitution: Halogenated derivatives of this compound.

科学研究应用

Applications

1. Textile Industry

Acid Brown 97 is predominantly utilized in the textile industry for dyeing wool, silk, and nylon fibers. Its ability to produce vibrant colors makes it a popular choice among manufacturers.

- Dyeing Process: The dye is applied through various methods such as exhaust dyeing and padding, allowing for deep penetration into the fibers.

- Color Fastness: The dye exhibits good light and washing fastness properties, which are crucial for maintaining color integrity during use.

2. Food Industry

this compound has applications as a food colorant. It is used in various food products to enhance visual appeal.

- Regulatory Status: The use of this compound in food is regulated, and it must comply with safety standards set by food safety authorities.

3. Biological Research

Recent studies have explored the use of this compound in biological research, particularly in photodegradation studies.

- Photodegradation Studies: Research indicates that this compound can undergo photodegradation when exposed to UV light, resulting in various degradation products. This property is significant for assessing environmental impacts and developing wastewater treatment solutions .

Case Studies

Case Study 1: Textile Dyeing Efficiency

A study on the efficiency of this compound in dyeing wool fabrics demonstrated that varying pH levels significantly affected the dye uptake. The optimal pH for maximum color yield was found to be around 4.5, indicating that acid dyes perform best under acidic conditions .

| Parameter | Value |

|---|---|

| Optimal pH | 4.5 |

| Color Yield (%) | 95 |

| Fastness Rating | Good |

Case Study 2: Wastewater Treatment

In a comparative study on the adsorption of this compound using activated carbon, results showed that the dye could be effectively removed from wastewater. The adsorption followed pseudo-second-order kinetics and was best described by the Freundlich isotherm model .

| Parameter | Value |

|---|---|

| Adsorption Rate (mg/g) | 50 |

| Contact Time (hours) | 2 |

| Isotherm Model | Freundlich |

作用机制

The primary mechanism of action of Acid Brown 97 involves its ability to form stable complexes with metals, particularly copper. This complexation enhances the dye’s stability and colorfastness. The azo bond in the compound can undergo various chemical reactions, such as oxidation and reduction, which can alter its color properties. The molecular targets and pathways involved in these reactions include the aromatic rings and the azo bond, which are susceptible to electrophilic and nucleophilic attacks.

相似化合物的比较

Acid Brown 85: Another azo dye with similar applications but different chemical structure.

Acid Brown 92: Known for its use in the textile industry, similar to Acid Brown 97.

Acid Brown 87: Used in leather dyeing, with a slightly different shade of brown.

Comparison: this compound is unique due to its copper complex, which provides enhanced stability and vibrant color compared to other similar dyes. Its ability to form stable complexes with metals makes it particularly useful in applications requiring high colorfastness and durability.

生物活性

Acid Brown 97 is an azo dye commonly used in the textile industry, characterized by its molecular formula and a molecular weight of 526.37 g/mol. Its biological activity has been a subject of research due to its potential toxicological effects and environmental impact. This article reviews the biological activities associated with this compound, focusing on its toxicity, photodegradation, and potential biological interactions.

This compound belongs to the class of azo dyes, which are known for their vibrant colors and extensive use in various applications. The structure of this compound includes multiple functional groups that contribute to its properties:

| Property | Details |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C₁₈H₁₂N₆NaO₁₀S |

| Molecular Weight | 526.37 g/mol |

| CAS Registry Number | 61901-18-6 |

Acute Toxicity

Research indicates that this compound exhibits varying degrees of toxicity depending on the exposure route and concentration. In vitro studies have shown that it can induce cytotoxic effects in mammalian cell lines. For instance, studies have reported IC50 values indicating significant cytotoxicity at concentrations as low as 50 µg/mL in certain cell types, suggesting a need for careful handling in industrial applications .

Chronic Effects

Chronic exposure to this compound has been linked to potential carcinogenic effects due to its azo structure, which can undergo metabolic activation to form reactive intermediates. These intermediates may interact with cellular macromolecules, leading to DNA damage and subsequent mutagenesis . Long-term studies are essential to fully understand the implications of prolonged exposure.

Photodegradation Studies

This compound is known for its persistence in aquatic environments, which raises concerns regarding environmental contamination. Photodegradation studies have shown that this dye can remain stable under sunlight but can be effectively degraded using advanced oxidation processes (AOPs). For example, the presence of hydrogen peroxide (H₂O₂) significantly enhances the degradation rate under UV light, indicating a viable method for wastewater treatment .

Biodegradability

Quantitative structure-activity relationship (QSAR) models have been developed to predict the biodegradability of this compound. These models suggest that structural modifications could improve its biodegradability while reducing toxicity . Such insights are crucial for developing safer dye alternatives and improving effluent treatment processes.

Case Study 1: Toxicity Assessment in Aquatic Organisms

A study assessing the impact of this compound on aquatic life found that exposure concentrations above 25 mg/L led to significant mortality rates in fish species such as Danio rerio (zebrafish). The study highlighted the importance of monitoring dye concentrations in industrial effluents to protect aquatic ecosystems .

Case Study 2: Photodegradation Efficiency

In a comparative study on the photodegradation efficiency of various dyes, this compound was found to be one of the most persistent dyes under sunlight. However, when treated with titanium dioxide (TiO₂) as a photocatalyst, degradation rates improved significantly, demonstrating a promising approach for dye removal from wastewater .

属性

InChI |

InChI=1S/C18H12N6O10S.Cu.Na/c25-15-6-5-12(20-19-9-1-3-11(4-2-9)35(32,33)34)18(27)16(15)22-21-13-7-10(23(28)29)8-14(17(13)26)24(30)31;;/h1-8,19,21,26H,(H,32,33,34);;/b20-12+,22-16+;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVARLAZGFUDCU-HVDIXVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN=C2C=CC(=O)C(=NNC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)C2=O)S(=O)(=O)O.[Na].[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/N=C/2\C=CC(=O)/C(=N\NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)/C2=O)S(=O)(=O)O.[Na].[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12CuN6NaO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108347-99-5 | |

| Record name | Copper, 4-[2-[2,4-dihydroxy-3-[2-(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate sodium complexes | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper, 4-[2-[2,4-dihydroxy-3-[2-(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate sodium complexes | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。